

# Application Notes and Protocols for ZK824190 in High-Throughput Screening Assays

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## Compound of Interest

Compound Name: ZK824190

Cat. No.: B12421643

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## Introduction

**ZK824190** is a potent and selective inhibitor of urokinase plasminogen activator (uPA), a serine protease critically involved in various physiological and pathological processes. The uPA system, which also includes the uPA receptor (uPAR) and plasminogen activator inhibitors (PAIs), plays a pivotal role in fibrinolysis, tissue remodeling, cell migration, and invasion.[1][2] Dysregulation of the uPA system is frequently associated with diseases characterized by excessive tissue degradation and cell migration, such as cancer metastasis and inflammatory disorders.[1][3] **ZK824190** offers a valuable tool for investigating the therapeutic potential of uPA inhibition in these disease contexts. These application notes provide detailed protocols for utilizing **ZK824190** in high-throughput screening (HTS) assays to identify and characterize modulators of uPA activity.

## Quantitative Data for ZK824190

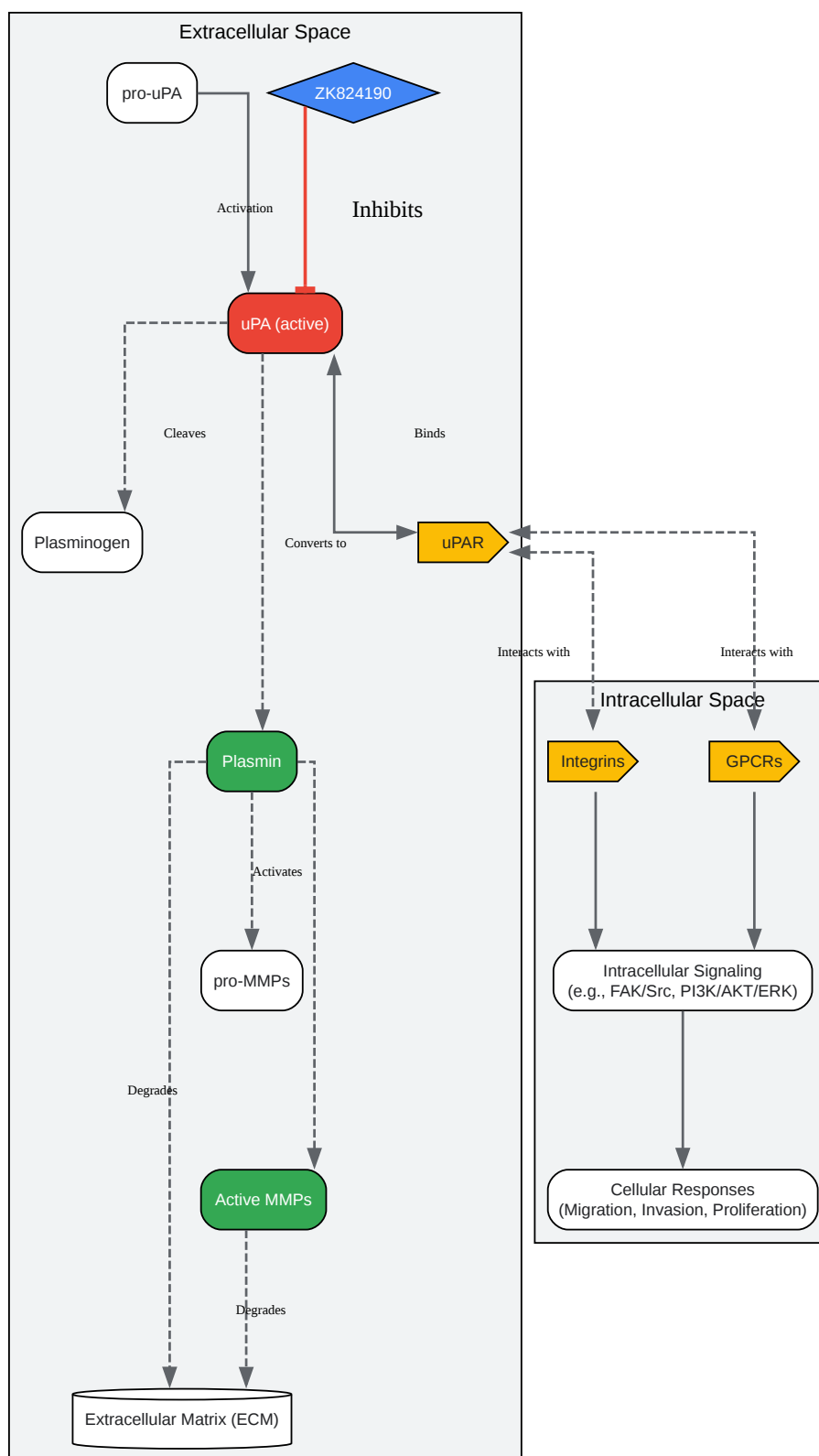
The inhibitory activity of **ZK824190** has been quantified against uPA and related proteases. This data is essential for designing experiments and interpreting results.

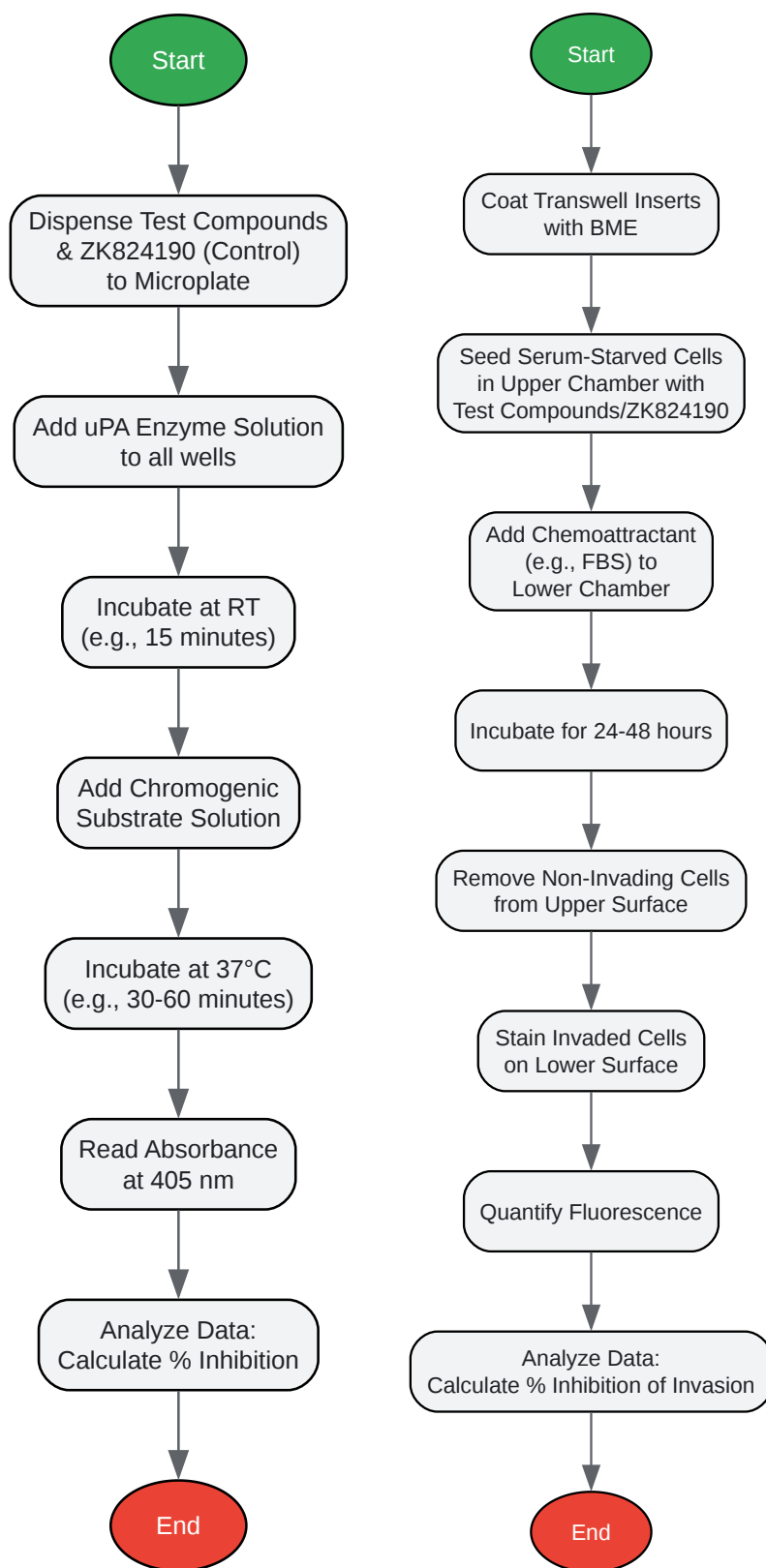
Target Protease	IC50 (nM)
uPA (urokinase Plasminogen Activator)	237
tPA (tissue Plasminogen Activator)	1600
Plasmin	1850

Table 1: Inhibitory Potency of **ZK824190**. The half-maximal inhibitory concentration (IC50) values demonstrate the selectivity of **ZK824190** for uPA over other related serine proteases.[3]  
[4]

## Signaling Pathway

The primary mechanism of action of **ZK824190** is the direct inhibition of the enzymatic activity of uPA. This intervention disrupts the uPA-mediated signaling cascade, which has both proteolytic and non-proteolytic downstream effects.





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